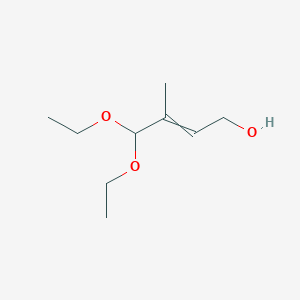
4,4-Diethoxy-3-methylbut-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxy-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C9H18O2. It is also known by its IUPAC name, 1,1-diethoxy-3-methyl-2-butene. This compound is characterized by its two ethoxy groups attached to a butene backbone, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
4,4-Diethoxy-3-methylbut-2-en-1-ol can be synthesized through various methods. One common route involves the reaction of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .
化学反応の分析
Types of Reactions
4,4-Diethoxy-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4,4-Diethoxy-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of 4,4-diethoxy-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond in the butene backbone also plays a crucial role in its chemical behavior .
類似化合物との比較
Similar Compounds
1,1-Diethoxy-3-methyl-2-butene: This compound shares a similar structure but lacks the hydroxyl group.
3-Methylbut-2-en-1-ol:
Uniqueness
4,4-Diethoxy-3-methylbut-2-en-1-ol is unique due to its combination of ethoxy groups and a hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in various chemical processes .
特性
CAS番号 |
26586-01-6 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
4,4-diethoxy-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C9H18O3/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9-10H,4-5,7H2,1-3H3 |
InChIキー |
VKZQDLLGUNIIRW-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=CCO)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


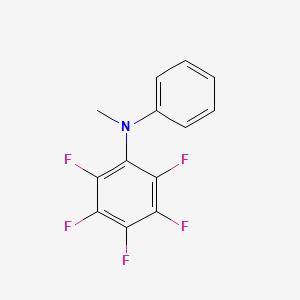
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
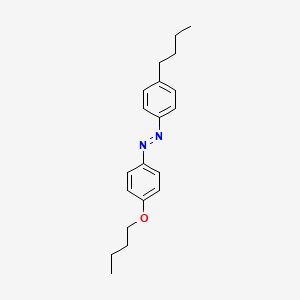
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
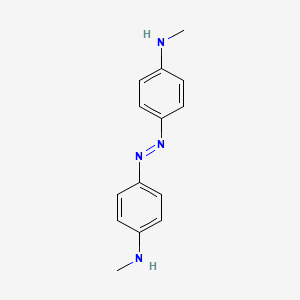
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
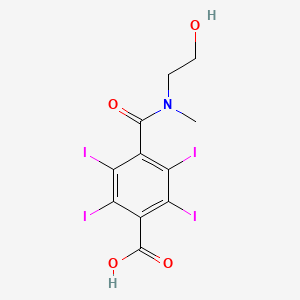


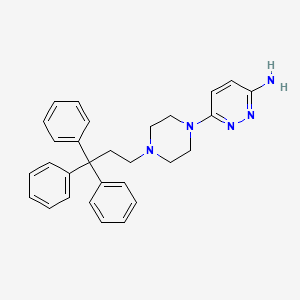
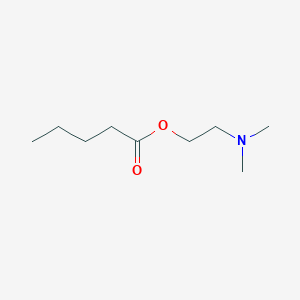
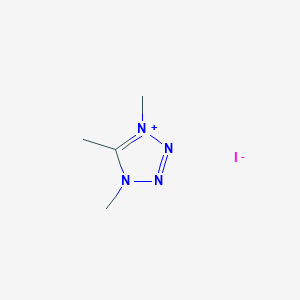
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
